molecular formula C13H15N3O2 B3014127 Tert-butyl 4-aminoquinazoline-7-carboxylate CAS No. 2248333-47-1

Tert-butyl 4-aminoquinazoline-7-carboxylate

Cat. No.: B3014127
CAS No.: 2248333-47-1
M. Wt: 245.282
InChI Key: XLZAMCWXZMTWPC-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminoquinazoline-7-carboxylate: is a heterocyclic organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the amino and carboxylate functionalities contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 4-aminoquinazoline-7-carboxylate typically begins with commercially available starting materials such as 4-chloroquinazoline and tert-butyl carbamate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under an inert atmosphere at elevated temperatures.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-aminoquinazoline-7-carboxylate can undergo oxidation reactions to form quinazoline-7-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various aminoquinazoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinazoline-7-carboxylic acid derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-aminoquinazoline-7-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

    4-Aminoquinazoline: Lacks the tert-butyl and carboxylate groups, resulting in different reactivity and applications.

    Tert-butyl 4-chloroquinazoline-7-carboxylate: Contains a chloro group instead of an amino group, leading to different chemical properties.

    Quinazoline-7-carboxylate: Lacks the tert-butyl and amino groups, affecting its chemical behavior and applications.

Uniqueness: Tert-butyl 4-aminoquinazoline-7-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which enhance its stability and reactivity. These functional groups also contribute to its potential as a versatile building block in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 4-aminoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)8-4-5-9-10(6-8)15-7-16-11(9)14/h4-7H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZAMCWXZMTWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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